2,4-Dichlorobenzyl chloride
Overview
Description
2,4-Dichlorobenzyl chloride is a chemical compound that is structurally related to dichlorobenzenes, which are characterized by the presence of two chlorine atoms attached to a benzene ring. While the provided papers do not directly discuss 2,4-dichlorobenzyl chloride, they do provide insights into the behavior of similar dichlorobenzene compounds and their derivatives, which can be informative for understanding the properties and reactions of 2,4-dichlorobenzyl chloride.
Synthesis Analysis
The synthesis of compounds related to 2,4-dichlorobenzyl chloride often involves multi-component reactions or interactions with other chemicals. For instance, the synthesis of 3,4-dihydro-1,4-benzoxazines involves a three-component reaction including acyl chlorides and 1,2-dichloroethane, catalyzed by Cu(OAc)2, which demonstrates the reactivity of dichloro compounds in multi-component synthesis processes . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the use of chlorination reactions in the synthesis of complex dichlorobenzene derivatives .
Molecular Structure Analysis
The molecular structure of dichlorobenzene derivatives can be determined using various techniques such as X-ray diffraction and electron diffraction. For example, the structure of 2,6-dichloro-4'-N,N-diethylaminoazobenzene was determined from X-ray diffractometer data, revealing a non-planar molecule with significant dihedral angles between phenyl rings . Similarly, the molecular structure of 2-chlorobenzenesulfonyl chloride was studied by electron diffraction and quantum-chemical methods, providing detailed structural parameters such as bond lengths and angles .
Chemical Reactions Analysis
Dichlorobenzene compounds participate in various chemical reactions, including photoinduced localized atomic reactions (LAR), as seen in the study of 1,2- and 1,4-dichlorobenzene with Si(111) 7×7 surfaces . These reactions result in the formation of chlorine-silicon photoformed chemical "imprints" with different chlorine nearest-neighbor separations, demonstrating the reactivity of dichlorobenzenes under photoinduced conditions. Additionally, lithiated benzyllithiums can be obtained from chlorobenzyl chlorides through a DTBB-catalyzed lithiation, followed by hydrolysis to yield dioles or disilylated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobenzene derivatives can be inferred from studies on similar compounds. For instance, the microwave spectra of monodeuterated 1,2-dichlorobenzenes provide information on the molecular structure, including bond lengths and angles, as well as distortions in the benzene ring structure . The crystal structure of 2,4,5-trichlorobenzenesulfonyl chloride reveals normal bond lengths and angles, with short intramolecular distances contributing to the rigidity of the benzene frame . Furthermore, the interaction of di-2,4-dichlorobenzyltin complexes with DNA, studied using EB fluorescent probe, suggests that these complexes can intercalate and electrostatically attract to DNA, indicating potential biological interactions .
Scientific Research Applications
Synthesis and Chemical Reactions
2,4-Dichlorobenzyl chloride plays a crucial role in various chemical synthesis processes. It is used in the carbonylation of benzyl chloride derivatives to synthesize phenylacetic acid derivatives (Li et al., 2019). Similarly, the compound is involved in the synthesis of benzyltin complexes (Yong, 2014). In another study, the chlorination of benzyl chloride to 4-chlorobenzyl chloride was performed using zeolite catalysts, showcasing its versatility in chemical transformations (Singh & Kale, 1999).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, 2,4-dichlorobenzyl chloride is used to optimize the synthesis of α-(chloromethyl)-2,4-dichlorobenzyl alcohol, an antifungal agent (Gan, 2011). This highlights its potential in developing medicinal compounds.
Environmental and Analytical Chemistry
The compound is also significant in environmental chemistry. For example, its derivatives are studied for their degradation under specific conditions, like sonolytic degradation in aqueous solutions (Okuno et al., 2000) and catalytic oxidation (Lichtenberger & Amiridis, 2004). This is crucial for understanding its impact on the environment and for developing methods to mitigate potential hazards.
Sensor Technology
2,4-Dichlorobenzyl chloride derivatives are used in developing sensors, like the sensors for detecting 2,4-dichlorophenoxyacetic acid in wastewater and soil samples (El-Beshlawy et al., 2022), showing its application in monitoring environmental pollutants.
Material Science
The compound finds applications in materials science as well. It serves as a precursor in generating lithiated benzyllithiums for various material applications (Gómez et al., 1997).
Other Applications
Additional research includes its use in kinetic studies for converting benzyl chlorides to alcohols (S. R. J. and Sawant, 2000), as well as in the photocatalytic decomposition of organic compounds (Lu et al., 2012).
Safety And Hazards
2,4-Dichlorobenzyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2,4-dichloro-1-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045005 | |
Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl chloride | |
CAS RN |
94-99-5 | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-dichloro-1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,2,4-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E96P2S3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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